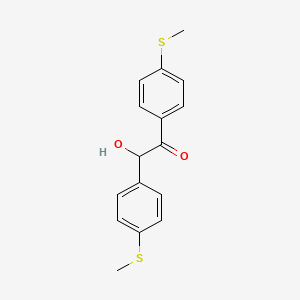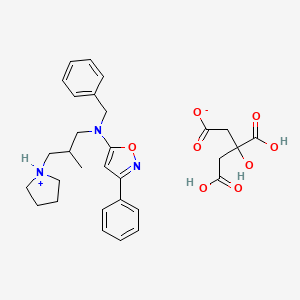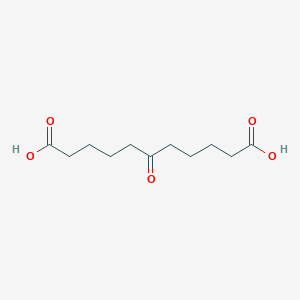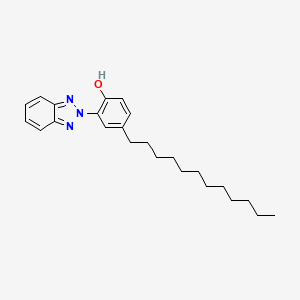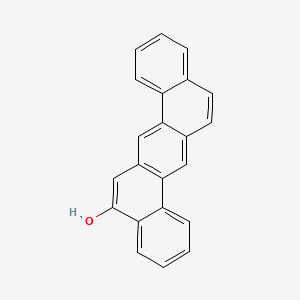
Hydromanganese pentacarbonyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydromanganese pentacarbonyl can be synthesized through several methods:
Protonation of Pentacarbonyl Manganate Anion: This method involves the reduction of dimanganese decacarbonyl with superhydride, followed by protonation with trifluoromethanesulfonic acid (CF₃SO₃H). [ 2 \text{LiHB(C₂H₅)₃} + \text{Mn₂(CO)₁₀} \rightarrow 2 \text{LiMn(CO)₅} + \text{H₂} + 2 \text{B(C₂H₅)₃} ] [ \text{Li[Mn(CO)₅]} + \text{CF₃SO₃H} \rightarrow \text{HMn(CO)₅} + \text{CF₃SO₃Li} ]
Hydrolysis of Pentacarbonyl(trimethylsilyl)manganese: This method involves the hydrolysis of pentacarbonyl(trimethylsilyl)manganese with water. [ (\text{CO})₅\text{MnSiMe₃} + \text{H₂O} \rightarrow \text{HMn(CO)₅} + \text{Me₃SiOH} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the above synthetic routes can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Hydromanganese pentacarbonyl undergoes various types of reactions, including:
Substitution Reactions: The CO ligands in this compound can be substituted by organophosphines both thermally and photochemically. [ \text{HMn(CO)₅} + \text{PR₃} \rightarrow \text{HMn(CO)₄(PR₃)} + \text{CO} ]
Reduction Reactions: It can be used to reduce olefins, organic compounds, and metal halides.
Methylation: this compound can be methylated with diazomethane. [ \text{HMn(CO)₅} + \text{CH₂N₂} \rightarrow \text{Mn(CO)₅CH₃} + \text{N₂} ]
Common Reagents and Conditions: Common reagents include organophosphines, diazomethane, and superhydride. Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations.
Major Products: The major products formed from these reactions include substituted manganese carbonyl complexes and reduced organic or metal compounds.
Scientific Research Applications
Hydromanganese pentacarbonyl has several applications in scientific research:
Biology and Medicine: While specific applications in biology and medicine are less documented, its potential use in catalysis and synthesis could have implications in drug development and biochemical research.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which hydromanganese pentacarbonyl exerts its effects involves the activation of the manganese-hydride bond. This bond can participate in various reactions, such as hydrogenation and reduction, by transferring the hydride ion to substrates. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
- Hydrocobalt tetracarbonyl (HCo(CO)₄)
- Hydrorhodium pentacarbonyl (HRh(CO)₅)
- Hydroiridium pentacarbonyl (HIr(CO)₅)
Comparison: Hydromanganese pentacarbonyl is unique due to its stability and specific reactivity compared to other transition metal hydrides. For instance, it is thermally more stable than its cobalt and rhodium analogues . Additionally, its ability to undergo substitution and reduction reactions makes it a versatile reagent in various chemical processes.
Properties
CAS No. |
15651-51-1 |
|---|---|
Molecular Formula |
C5MnO5 |
Molecular Weight |
194.99 g/mol |
IUPAC Name |
carbon monoxide;manganese |
InChI |
InChI=1S/5CO.Mn/c5*1-2; |
InChI Key |
VPLUIUJZLFXMCF-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


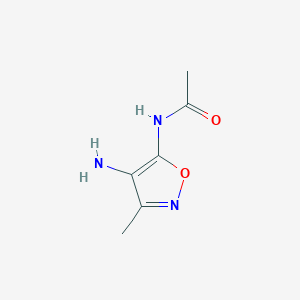
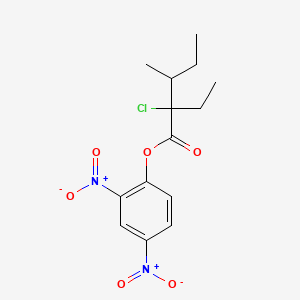
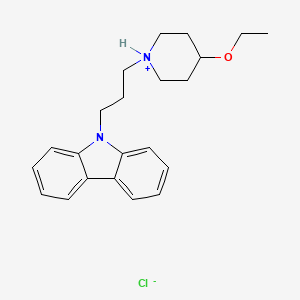
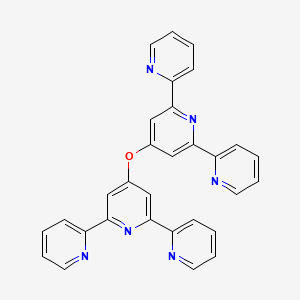

![5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738568.png)

